

# Application Notes and Protocols for Elironrasib in a Xenograft Mouse Model

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## Compound of Interest

Compound Name: *Elironrasib*

Cat. No.: *B15611854*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **Elironrasib** (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C(ON), in a xenograft mouse model. **Elironrasib**'s unique mechanism of action, involving the formation of a tri-complex with the active, GTP-bound KRAS G12C and the intracellular chaperone protein cyclophilin A (CypA), offers a promising therapeutic strategy for KRAS G12C-mutant cancers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Mechanism of Action

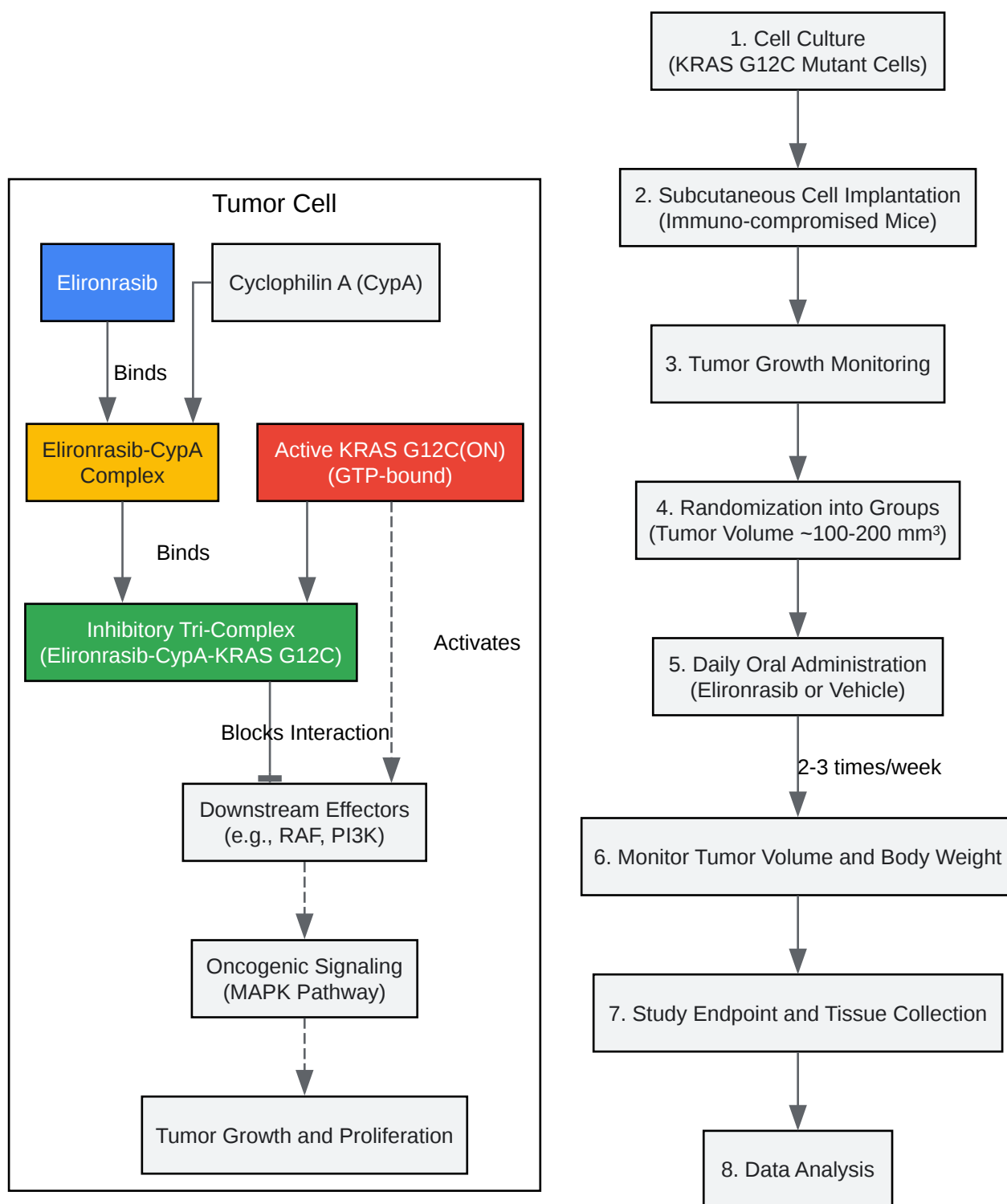
**Elironrasib** selectively targets the active, GTP-bound state of the KRAS G12C protein.[\[2\]](#)[\[4\]](#)[\[7\]](#) It operates through an innovative tri-complex mechanism:

- **Elironrasib** enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[\[1\]](#)[\[6\]](#)
- This binary complex of **Elironrasib**-CypA then binds to the active KRAS G12C(ON) protein.[\[1\]](#)
- This binding creates a new surface on the protein, allowing **Elironrasib** to covalently modify the cysteine residue at position 12 of KRAS.[\[1\]](#)

- The resulting irreversible tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling pathways such as the MAPK pathway.[\[1\]](#)[\[6\]](#)

This targeted approach has demonstrated potent anti-tumor activity and has induced tumor regressions in various preclinical models of human cancers with the KRAS G12C mutation.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Signaling Pathway Diagram



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